2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl2FN2O3
Preparation Methods
The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3-chloro-4-fluoroaniline is introduced. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .
Chemical Reactions Analysis
2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride for deacylation and various amines for substitution reactions .
Scientific Research Applications
2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of enzyme activities and disruption of cellular processes .
Comparison with Similar Compounds
2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide can be compared with similar compounds such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but lacks the nitro group, which significantly alters its chemical and biological properties.
3-chloro-N-(chloroacetyl)-4-fluoroaniline: Another related compound with different functional groups that affect its reactivity and applications.
The presence of the nitro group in this compound makes it unique and provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-10-3-2-8(18(20)21)6-9(10)13(19)17-7-1-4-12(16)11(15)5-7/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZWFYFIWYTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.